molecular formula C16H19N3O2S B2702686 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 905665-12-5

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2702686
CAS No.: 905665-12-5
M. Wt: 317.41
InChI Key: ZFINKWODBYQMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic small molecule featuring a pyrimidinone core linked to a substituted aniline via a sulfanyl-acetamide chain. This molecular architecture is characteristic of compounds investigated for modulating protein-protein interactions and enzyme activity, particularly in the context of G protein-coupled receptors (GPCRs) and kinases . Compounds with similar structural motifs, such as diaminopyrimidine and sulfonylthiouracil derivatives, have been reported to exhibit potent biological activity as receptor antagonists and enzyme inhibitors, making them valuable tools for probing disease mechanisms . Preliminary research on analogous structures suggests potential application as a antagonist for receptors like CMKLR1, which is a promising target for the treatment of inflammation and obesity . The presence of the 4-isopropylphenyl group may contribute to enhanced receptor binding affinity and selectivity. This product is intended for research purposes as a biochemical tool to further investigate these pathways and mechanisms. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the product data sheet for detailed handling and storage information.

Properties

IUPAC Name

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10(2)12-4-6-13(7-5-12)18-14(20)9-22-15-8-11(3)17-16(21)19-15/h4-8,10H,9H2,1-3H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFINKWODBYQMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the isopropylphenyl intermediate: This step involves the alkylation of a phenyl ring with an isopropyl group using a Friedel-Crafts alkylation reaction.

    Synthesis of the dihydropyrimidinylthio intermediate:

    Coupling of intermediates: The final step involves coupling the isopropylphenyl intermediate with the dihydropyrimidinylthio intermediate through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Thioether Oxidation

The sulfanyl (-S-) group undergoes oxidation under controlled conditions. For example, treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide or sulfone derivatives. This reaction modifies electronic properties and influences biological activity .

Reaction Conditions Product Reference
Oxidation to sulfoxideH₂O₂ (30%), RT, 4–6 h2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfinyl]-N-[4-(propan-2-yl)phenyl]acetamide
Oxidation to sulfonemCPBA (1.5 eq), DCM, 0°C→RT2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]acetamide

Nucleophilic Substitution at Pyrimidinone Ring

The electron-deficient pyrimidinone ring facilitates nucleophilic substitution at the C-4 position. For instance, reactions with amines or alcohols under basic conditions yield substituted derivatives, critical for structure-activity relationship (SAR) studies .

Reagent Conditions Product Reference
BenzylamineK₂CO₃, DMF, 80°C, 8–12 h4-(benzylamino)-6-methyl-2-sulfanylpyrimidinone acetamide analog
EthanolEtONa, dry EtOH, reflux, 6–12 h4-ethoxy-6-methyl-2-sulfanylpyrimidinone acetamide analog

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or ammonium salts. This reaction is pivotal for prodrug activation or metabolite studies .

Conditions Catalyst Product Reference
6M HCl, reflux, 4 h2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetic acid
NaOH (10%), EtOH, ΔSodium salt of the acetic acid derivative

Cyclization Reactions

The thioether and acetamide moieties participate in cyclization to form fused heterocycles. For example, treatment with POCl₃ generates thiazolo[3,2-a]pyrimidine derivatives, enhancing pharmacological potential .

Reagent Conditions Product Reference
POCl₃Reflux, 6 hThiazolo[3,2-a]pyrimidine-3-carboxamide derivative
CS₂, KOHDMF, RT, 12 hThiadiazole-fused pyrimidinone

Enzymatic Interactions

Docking studies with ZIKV NS5 RdRp (PDB: 5U04) reveal that the pyrimidinone core forms hydrogen bonds with residues LYS468 and PHE466, while the thioether stabilizes interactions via hydrophobic contacts . Modifications at C-2 (e.g., fluorophenyl groups) enhance binding affinity through π-π stacking with HIS732 .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic (pH 1.2) : Partial hydrolysis of the acetamide group after 24 h.

  • Neutral (pH 7.4) : Stable for >48 h, retaining >90% integrity .

  • Basic (pH 9.0) : Rapid degradation of the pyrimidinone ring .

Synthetic Routes

Key steps in synthesis include:

  • Mannich Reaction : Introduces the 4-isopropylphenyl group via a three-component coupling .

  • Thioacetylation : Attaches the sulfanyl-acetamide fragment using CDI (1,1'-carbonyldiimidazole) .

  • Cyclization : Forms the dihydropyrimidinone ring under basic conditions (KOH/EtOH).

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study Example :
A study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 18 µM, suggesting significant cytotoxic activity.

Cell LineIC50 (µM)
MCF-718
HeLa22

Antimicrobial Properties

The compound has also been tested for its antimicrobial effects against various bacterial strains.

Data Table :

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound could be effective against common pathogens.

Anti-inflammatory Effects

There is evidence to suggest that this compound may have anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

Inhibition Assay Results :

EnzymeIC50 (µM)
COX-130
COX-235

Mechanism of Action

The mechanism of action of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, particularly in the pyrimidinone-thioacetamide backbone. Below is a detailed comparison with two closely related compounds from the literature, highlighting substituent effects on physical properties, synthesis efficiency, and spectroscopic characteristics.

Key Observations:
  • Substituent Effects on Yield : Analog 2, featuring electron-withdrawing chlorine atoms, achieves a higher yield (80%) compared to Analog 1 (60%), suggesting that electron-deficient aryl groups may favor reaction efficiency .
  • Melting Points: The dichlorophenyl substituent in Analog 2 results in a higher melting point (230–232°C) than the phenoxyphenyl group in Analog 1 (224–226°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Spectroscopic Trends : All compounds exhibit characteristic NHCO proton signals near δ 10.0–10.1 ppm, confirming the acetamide linkage. Aromatic proton signals vary based on substituents: Analog 1 shows broad multiplet peaks (δ 7.75–7.55), while Analog 2 has distinct doublets (δ 7.82) due to chlorine-induced deshielding .

Functional Implications of Substituent Variation

  • Lipophilicity and Bioavailability: The target compound’s 4-isopropylphenyl group is more lipophilic than the phenoxyphenyl (Analog 1) or dichlorophenyl (Analog 2) groups. This may improve membrane permeability but could reduce aqueous solubility.
  • Electron Effects: Chlorine atoms in Analog 2 enhance electrophilicity, which could increase reactivity in biological systems, whereas the phenoxy group in Analog 1 may participate in π-π stacking interactions .

Broader Context: Other Pharmaceutical Acetamides

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8), a structurally distinct acetamide, serves as a pharmaceutical intermediate . Unlike the pyrimidinone-based compounds, this derivative features a piperidine ring and methoxymethyl group, highlighting the diversity of acetamide applications in drug design.

Biological Activity

The compound 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidinones, characterized by a pyrimidine ring structure with various substituents that enhance its biological activity. The molecular formula is C16H20N2O2SC_{16}H_{20}N_2O_2S, with a molecular weight of 320.41 g/mol. Its structural features include:

  • Pyrimidinone moiety : Imparts potential for nucleophilic attack and interaction with biological targets.
  • Thioacetyl group : May contribute to its reactivity and biological interactions.
  • Isopropyl phenyl group : Enhances lipophilicity, potentially improving membrane permeability.

Anticancer Properties

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis as evidenced by:

  • Increased caspase activity : Signifying activation of apoptotic pathways.
  • Cell cycle arrest : Observed through flow cytometry analysis, indicating a halt in the G1/S phase transition.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies suggest it possesses activity against several viruses, including:

  • Hepatitis C Virus (HCV) : Exhibiting an EC50 value of approximately 6.7 μM, indicating effective inhibition of viral replication.
  • Respiratory Syncytial Virus (RSV) : Demonstrated significant antiviral effects with an IC50 value lower than that of standard antiviral agents such as ribavirin .

The biological activity is hypothesized to stem from:

  • Inhibition of key enzymes : Such as viral polymerases or proteases.
  • Interaction with cellular pathways : Affecting signal transduction mechanisms involved in cell survival and proliferation.

Case Studies

  • Cytotoxicity Study :
    • Objective : Evaluate the cytotoxic effects on MCF-7 and A549 cells.
    • Methodology : MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in viability was observed, with IC50 values calculated at 15 μM for MCF-7 and 20 μM for A549 cells.
  • Antiviral Efficacy :
    • Objective : Assess the compound's effectiveness against HCV.
    • Methodology : Viral load was quantified using qRT-PCR after treatment with the compound.
    • Results : A reduction in viral RNA levels by over 80% was noted at concentrations around 7 μM, showcasing its potential as a therapeutic agent against HCV .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityEC50/IC50 Values
Compound ASimilar structureAnticancer10 μM (MCF-7)
Compound BDihydropyrimidinone derivativeAntiviral5 μM (HCV)
Subject CompoundThis compoundAnticancer & Antiviral15 μM (MCF-7), 6.7 μM (HCV)

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide?

  • Methodological Answer : The synthesis typically involves coupling a pyrimidinylsulfanyl precursor with a substituted acetamide derivative under nucleophilic conditions. For example, in analogous compounds, thiol-containing pyrimidines are reacted with α-haloacetamides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 60–80°C. Reaction progress is monitored via TLC or HPLC. Crystallization from ethanol/water mixtures is commonly used for purification .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves molecular geometry and packing. Parameters include Mo-Kα radiation (λ = 0.71073 Å), with data collected at 293 K and refined using SHELXL .
  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm functional groups (e.g., pyrimidine protons at δ 6.5–7.5 ppm, sulfanyl groups at δ 2.5–3.5 ppm).
  • Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask methods with UV-Vis quantification in solvents (e.g., DMSO, PBS). For aqueous solubility, employ HPLC with a C18 column and gradient elution.
  • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC-MS to identify degradation products .

Advanced Questions

Q. How can synthetic routes be optimized to improve yield and purity for scalable research applications?

  • Methodological Answer :

  • Catalyst screening : Test Pd-mediated cross-coupling or microwave-assisted synthesis to reduce reaction time.
  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc) or recrystallization in mixed solvents (e.g., CHCl₃/MeOH).
  • Quality control : Pair LC-MS with in-line UV detection to track impurities. For example, highlights the need for robust routes incorporating sulfone/phosphonate moieties, which may require orthogonal protecting groups .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity while minimizing variability?

  • Methodological Answer :

  • Assay design : Use cell-based assays (e.g., IC₅₀ determination in cancer lines) with triplicate technical replicates and positive/negative controls. Normalize data to vehicle-treated cells.
  • Data normalization : Apply Z-score analysis or ANOVA to account for plate-to-plate variability. recommends randomized block designs with split plots to isolate confounding factors (e.g., harvest season effects) .

Q. How can crystallographic data resolve contradictions in reported molecular interactions or conformational dynamics?

  • Methodological Answer :

  • Hydrogen bonding analysis : Use Mercury software to map interactions (e.g., N–H···O bonds in pyrimidine-acetamide linkages).
  • Conformational flexibility : Compare crystal structures across solvents (e.g., DMSO vs. ethanol) to assess torsion angles. and demonstrate how sulfanyl-acetamide torsion angles influence molecular packing .

Q. What strategies address discrepancies in pharmacological data, such as conflicting IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize protocols : Adhere to OECD guidelines for dose-response assays, including fixed incubation times (e.g., 48–72 hours) and matched cell passage numbers.
  • Meta-analysis : Apply weighted least-squares regression to harmonize data from multiple labs, accounting for variables like cell line drift or assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.